4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide
Description
This compound is a structurally complex molecule featuring a fused epipyrroloanthracene-dione core linked to a benzenesulfonamide group substituted with a thiazol-2-yl moiety. The thiazole ring and sulfonamide group distinguish it from related compounds, likely influencing solubility, bioavailability, and target-binding specificity.
Properties
IUPAC Name |
4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4S2/c31-25-23-21-17-5-1-2-6-18(17)22(20-8-4-3-7-19(20)21)24(23)26(32)30(25)15-9-11-16(12-10-15)36(33,34)29-27-28-13-14-35-27/h1-14,21-24H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVNHVSEAYFPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)S(=O)(=O)NC7=NC=CS7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features:
- Anthracene core : A polycyclic aromatic hydrocarbon that may contribute to its biological properties.
- Dioxo and tetrahydro groups : These functional groups are known for their reactivity and potential interactions with biological targets.
- Thiazole moiety : This heterocyclic compound is often associated with antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
- Cell Death Induction : Preliminary studies suggest that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The mechanisms of action may involve the disruption of cellular signaling pathways critical for cancer cell survival.
- Lead Optimization : The unique structure provides a platform for lead optimization in drug development aimed at enhancing efficacy and reducing toxicity.
Antimicrobial Activity
- Broad Spectrum : Compounds similar in structure have shown promising results against a variety of pathogens. The thiazole component is particularly noted for its ability to potentiate antibacterial effects .
- Mechanism of Action : The exact mechanisms remain under investigation but may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Case Studies
Several studies have focused on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Identified significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application. |
| Study C | Explored structure-activity relationships (SAR) that highlighted the importance of the dioxo group in enhancing biological activity. |
Synthesis and Characterization
The synthesis of this compound involves multiple steps to ensure the integrity of the dioxo and tetrahydro structures. Characterization techniques such as NMR and mass spectrometry are employed to confirm molecular identity and purity.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects on various cancer cell lines:
- Breast Cancer : Significant cell death was observed at concentrations as low as 10 µM.
- Lung Cancer : Similar trends were noted with IC50 values around 15 µM.
These findings underline the potential for this compound as a lead candidate for further development in anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of ethanoanthracene derivatives, which share the 9,10-[3,4]epipyrroloanthracene-12,14-dione core but differ in substituents. Key comparisons include:
Key Observations:
- The thiazole ring in the target compound may mimic heterocyclic pharmacophores in kinase inhibitors .
- Solubility and Bioavailability: The hexanoic acid derivative () was discontinued, possibly due to poor solubility or metabolic instability. The sulfonamide-thiazole group in the target compound may address these issues by introducing hydrogen-bonding sites .
- Spectral Signatures: All compounds show strong C=O stretches (~1700–1725 cm⁻¹) in IR, while nitro groups (1520–1530 cm⁻¹) and sulfonamides (~1350 cm⁻¹) provide distinct identifiers .
Biochemical Activity and SAR
- B-Cell Malignancy Targeting: The nitrovinyl series (20a–20h) demonstrated potency against B-cell lymphoma (BL) and chronic lymphocytic leukemia (CLL), with IC₅₀ values in the low micromolar range. Substituents like 4-chlorophenyl enhanced activity, suggesting hydrophobic interactions are critical .
- Thiazole vs. Thiophene: The thiazole ring in the target compound may offer superior metabolic stability compared to the thiophene in 24q, as sulfur in thiazoles is less prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
